1-Methyl-1h-imidazole-4-sulfonyl fluoride
Description
Significance of Sulfur(VI) Fluorides as Key Electrophiles in Organic Synthesis
Sulfur(VI) fluorides, particularly sulfonyl fluorides, have become indispensable tools in modern organic chemistry, primarily due to their role as versatile electrophiles. researchgate.net Their significance was notably amplified by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been recognized as a next-generation click reaction. nih.govresearchgate.net This area of research has invigorated the study of electrophilic species containing a sulfur-fluorine bond. researchgate.net
Sulfonyl fluorides are widely used as connective hubs in SuFEx reactions, allowing for the reliable and efficient formation of robust chemical linkages. nih.govresearchgate.net They serve as versatile substrates and have been described as "electrophilic warheads" by medicinal chemists and chemical biologists. researchgate.net The utility of these compounds extends to their application as building blocks and synthetic intermediates for constructing a wide array of more complex molecules in drug discovery, chemical biology, and materials science. researchgate.net The S(VI) center in sulfonyl fluorides acts as a powerful electrophile, enabling defluorinative ligations and reactions with various nucleophiles to form sulfones and sulfonamides. researchgate.net
Unique Reactivity and Hydrolytic Stability of Sulfonyl Fluorides
The widespread adoption of sulfonyl fluorides in synthesis and chemical biology is attributed to their unique balance between reactivity and stability. researchgate.netnih.gov The exceptional strength of the S–F bond confers considerable stability to these molecules, making them resistant to hydrolysis under physiological conditions, as well as to thermolysis and reduction. researchgate.netnih.gov This chemical robustness distinguishes them from other sulfonyl halides, such as sulfonyl chlorides. nih.gov
While sulfonyl chlorides are also effective S(VI) electrophiles, they are susceptible to reductive collapse of the S(VI)–Cl bond, which can prevent the desired nucleophilic substitution. nih.gov In contrast, sulfonyl fluorides exclusively favor the substitution pathway, offering greater predictability and reliability in chemical reactions. nih.gov Despite their stability, the latent electrophilicity of sulfonyl fluorides can be triggered, allowing them to react selectively with a range of O- and N-nucleophiles under specific conditions. researchgate.netnih.gov This controlled reactivity makes them highly attractive for applications where stability in aqueous environments is crucial, such as in the development of chemical probes and covalent inhibitors for biological systems. researchgate.net
Overview of 1-Methyl-1H-imidazole-4-sulfonyl Fluoride within the Class of Heterocyclic Sulfonyl Fluorides
This compound is a member of the heterocyclic sulfonyl fluoride family, a class of compounds where the sulfonyl fluoride moiety is attached to a heterocyclic ring system. The presence of the 1-methyl-1H-imidazole ring introduces specific electronic and structural features that modulate the properties of the sulfonyl fluoride group. Imidazole-containing compounds are known to function as ligands or catalysts, and the incorporation of a sulfonyl fluoride group can be leveraged in the design of functional molecules for materials science and biomedical research. ontosight.ai
The synthesis of heterocyclic sulfonyl fluorides can be achieved through various methods, including the reaction of the corresponding imidazole (B134444) with sulfuryl fluoride gas or via an imidazole-to-fluorine exchange from a stable sulfonyl imidazole precursor. nih.govresearchgate.netacs.org The latter method avoids the use of more reactive sulfonyl chlorides, which are often difficult to prepare and store. researchgate.net The properties of this compound are defined by its specific chemical structure.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1186204-41-0 bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₄H₅FN₂O₂S bldpharm.com |
| Molecular Weight | 164.16 g/mol bldpharm.com |
| MDL Number | MFCD22192507 bldpharm.com |
| SMILES Code | O=S(C1=CN(C)C=N1)(F)=O bldpharm.com |
Research Landscape and Academic Focus of this compound Studies
Specific academic studies focusing exclusively on this compound are limited; it is primarily recognized as a commercially available building block for chemical synthesis. sigmaaldrich.comchemicalregister.comchemscene.com However, the broader research landscape for heterocyclic sulfonyl fluorides, particularly those containing imidazole moieties, is dynamic and expanding.
The academic focus in this area includes several key themes:
Development of Novel SuFEx Reagents: A significant area of research involves the design of advanced reagents for SuFEx chemistry. For instance, imidazolium (B1220033) salts such as 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazole-3-ium Trifluoromethanesulfonate have been developed as highly effective and versatile reagents for creating sulfamoyl fluorides and fluorosulfates. researchgate.net
Synthesis of Functional Materials: Heterocyclic sulfonyl fluorides are being integrated into the design of novel materials. One prominent example is the synthesis of ionic liquids incorporating imidazole and triazole headgroups with sulfonyl fluoride moieties. nih.gov These materials are explored for their unique physicochemical properties and potential applications as electrolytes in high-voltage lithium-metal batteries. nih.gov
Advanced Synthetic Methodologies: Researchers are actively developing more efficient and safer methods for synthesizing sulfonyl fluorides. This includes photocatalytic systems using air-stable imidazolium-based salts as SO₂F radical precursors and acid-mediated protocols for imidazole-to-fluorine exchange, which provide a straightforward route to various sulfur(VI) fluorides from stable sulfonyl imidazole reservoirs. nih.govresearchgate.netacs.org
In this context, this compound serves as a readily accessible starting material for researchers engaged in these fields, enabling the synthesis of more complex molecules for applications in medicinal chemistry, materials science, and catalysis. researchgate.netontosight.ai
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1186204-41-0 |
| 1-Methyl-1H-imidazole-4-sulfonyl chloride | 137049-00-4 |
| 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazole-3-ium Trifluoromethanesulfonate | Not Available |
| Sulfuryl fluoride | 2699-79-8 |
| Potassium bifluoride | 7789-29-9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5FN2O2S |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methylimidazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3 |
InChI Key |
UZKWUMPPEZBPQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride and Analogous Structures
Direct Synthesis via Imidazole-to-Fluorine Exchange Reactions
A prominent and modern approach to synthesizing sulfonyl fluorides involves the direct conversion of a sulfonyl imidazole (B134444) to a sulfonyl fluoride (B91410). This method is advantageous as sulfonyl imidazoles are generally stable and easily handled precursors.
Acid-Mediated Imidazole-to-Fluorine Exchange with Potassium Bifluoride
A highly effective single-step procedure for the preparation of sulfur(VI) fluorides utilizes sulfonyl imidazoles as stable starting materials. ccspublishing.org.cnnih.gov This acid-mediated imidazole-to-fluorine exchange reaction is typically carried out using a combination of acetic acid (AcOH) and potassium bifluoride (KHF2). ccspublishing.org.cnnih.gov The reaction proceeds by protonation of the imidazole ring by the acid, which facilitates the nucleophilic substitution of the imidazole group by the fluoride ion from potassium bifluoride. This method is operationally simple and provides a range of sulfonyl fluorides in good to excellent yields. ccspublishing.org.cn
| Substrate Type | Reagents | Solvent | Temperature | Typical Yield |
| Arylsulfonyl imidazole | KHF2, AcOH | AcOH | Room Temp. | High |
| Alkylsulfonyl imidazole | KHF2, AcOH | AcOH | Room Temp. | Good |
| Heterocyclic sulfonyl imidazole | KHF2, AcOH | AcOH | Room Temp. | Good to High |
Table 1: General Conditions for Acid-Mediated Imidazole-to-Fluorine Exchange
Mechanochemical Approaches for Sulfur(VI) Imidazole-to-Fluorine Conversion
In a move towards more sustainable and solvent-free synthetic methods, mechanochemical approaches have been developed for the conversion of sulfonyl imidazoles to sulfonyl fluorides. These reactions are typically performed in a ball mill, where the mechanical energy facilitates the reaction between the sulfonyl imidazole, potassium bifluoride, and a catalytic amount of a proton source like acetic acid. This solvent-free method often leads to shorter reaction times and simplified purification procedures compared to traditional solution-phase synthesis.
Utilization of Sulfonyl Imidazoles as Stable Sulfur(VI) Precursors
Sulfonyl imidazoles have emerged as superior precursors for the synthesis of sulfonyl fluorides compared to the more traditional sulfonyl chlorides. ccspublishing.org.cnnih.gov Sulfonyl chlorides are often difficult to prepare and can be unstable for long-term storage due to the labile S-Cl bond. ccspublishing.org.cnnih.gov In contrast, sulfonyl imidazoles are typically crystalline, bench-stable solids that are less susceptible to hydrolysis, making them ideal sulfur(VI) reservoirs for the synthesis of sulfonyl fluorides and other derivatives.
Synthetic Routes Involving 1-Methyl-1H-imidazole-4-sulfonyl Chloride
The classical approach to synthesizing sulfonyl fluorides involves the preparation of a sulfonyl chloride intermediate followed by a halide exchange reaction. This remains a widely used and versatile strategy.
Preparation of 1-Methyl-1H-imidazole-4-sulfonyl Chloride Intermediates
The synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride is a key step in this synthetic route. A general and effective method for its preparation involves a two-step process. First, 1-methyl-1H-imidazole is reacted with sulfur trioxide (SO3) to generate 1-methyl-1H-imidazole-4-sulfonic acid. In the subsequent step, this sulfonic acid is treated with thionyl chloride (SOCl2) to yield the desired 1-methyl-1H-imidazole-4-sulfonyl chloride.
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |
| 1-Methyl-1H-imidazole | SO3 | 1-Methyl-1H-imidazole-4-sulfonic acid | SOCl2 | 1-Methyl-1H-imidazole-4-sulfonyl chloride |
Table 2: Two-Step Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl chloride
Halide Exchange Strategies for the Synthesis of Heterocyclic Sulfonyl Fluorides
Once the 1-methyl-1H-imidazole-4-sulfonyl chloride intermediate is obtained, the crucial step is the halide exchange reaction to introduce the fluorine atom. A variety of fluorinating agents can be employed for this transformation. A common and effective method is the use of aqueous potassium fluoride (KF). researchgate.net The reaction typically involves heating the sulfonyl chloride with an aqueous solution of KF.
For more sensitive substrates or to achieve milder reaction conditions, phase-transfer catalysts such as 18-crown-6 can be used in conjunction with potassium fluoride in an aprotic solvent like acetonitrile. researchgate.net Another widely used reagent is potassium bifluoride (KHF2), which often provides a cleaner reaction and simpler work-up. researchgate.net
| Sulfonyl Chloride Substrate | Fluorinating Agent | Solvent System | Typical Conditions |
| Heterocyclic Sulfonyl Chloride | aq. KF | Water | Reflux |
| Heterocyclic Sulfonyl Chloride | KF / 18-crown-6 | Acetonitrile | Room Temp. to Reflux |
| Heterocyclic Sulfonyl Chloride | KHF2 | Acetonitrile/Water | Room Temp. to Reflux |
Table 3: Common Halide Exchange Strategies for Heterocyclic Sulfonyl Fluorides
Transition-Metal-Catalyzed Approaches to Sulfonyl Fluoride Formation
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the formation of sulfonyl fluorides is no exception. These methods offer mild and efficient alternatives to traditional routes, which often rely on harsh conditions and moisture-sensitive sulfonyl chloride intermediates. Catalytic approaches enable the construction of the C-S bond and subsequent fluorination in a controlled manner, often with high functional group tolerance.
Palladium-Catalyzed Methods Employing Sulfur Dioxide Surrogates
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Its application in sulfonyl fluoride synthesis typically involves the insertion of sulfur dioxide into a carbon-palladium bond, followed by fluorination. To circumvent the challenges of using gaseous SO2, stable, solid surrogates have been developed.
A prominent one-pot method involves the palladium-catalyzed conversion of aryl and heteroaryl halides (iodides and bromides) to sulfonyl fluorides. acs.orgnih.govresearchgate.netnih.gov This process utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a bench-stable SO2 source. acs.org The reaction proceeds via the initial palladium-catalyzed sulfonylation of the halide to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the desired sulfonyl fluoride. researchgate.netresearchgate.net This methodology is noted for its broad substrate scope, accommodating a wide range of electronically and sterically diverse aryl and heteroaryl bromides, and its excellent functional group tolerance. nih.govrsc.org The reaction has been successfully applied to complex molecules, including active pharmaceutical ingredients and their precursors. nih.govrsc.org
The general catalytic cycle for this transformation is outlined below:
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex.
SO2 Insertion: The sulfur dioxide surrogate (DABSO) releases SO2, which inserts into the Aryl-Pd bond to form an arylsulfonyl-palladium complex (Ar-SO2-Pd-X).
Reductive Elimination/Transmetalation: This intermediate generates a palladium sulfinate (Ar-SO2-Pd).
Fluorination: The sulfinate is then oxidized by the electrophilic fluorine source (e.g., NFSI, Selectfluor) to afford the final aryl sulfonyl fluoride (Ar-SO2F).
| Catalyst/Ligand | SO2 Source | Fluorine Source | Substrate | Yield (%) | Reference |
| PdCl2(AmPhos)2 | DABSO | NFSI | 4-Bromobiphenyl | 85 | researchgate.net |
| Pd(OAc)2/PAdBu | DABSO | Selectfluor | 1-Iodonaphthalene | 72 | researchgate.net |
| Pd(dba)2/Xantphos | DABSO | NFSI | 2-Bromopyridine | 71 | researchgate.net |
| Pd(OAc)2/cataCXium A | DABSO | Selectfluor | Various Aryl Iodides | Good to Excellent | acs.orgnih.gov |
This table presents selected examples of palladium-catalyzed fluorosulfonylation of aryl halides.
Copper and Nickel-Mediated Syntheses of Aromatic and Heteroaromatic Sulfonyl Fluorides
While palladium catalysis is well-established, copper and nickel-based systems have emerged as powerful, cost-effective alternatives for C-S bond formation.
Copper-mediated strategies often involve radical pathways. For instance, a copper-mediated radical fluorine-atom transfer (FAT) process has been reported for preparing nitrogen-containing heterocyclic sulfonyl fluorides. researchgate.net This method leverages the generation of a sulfonyl radical, which is subsequently trapped by a fluorine atom donor in a copper-catalyzed cycle.
Nickel-catalyzed methods have shown significant promise in cross-coupling reactions involving challenging substrates. A redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids has been developed. researchgate.net Using a combination of a nickel catalyst (e.g., NiBr2·(glyme)) and a phenanthroline ligand with DABSO as the SO2 source, boronic acids are efficiently converted to their corresponding sulfinate salts. These salts can then be readily transformed into sulfonyl fluorides through subsequent fluorination, demonstrating a versatile entry point to valuable sulfonyl-containing compounds. researchgate.net
| Metal | Substrate | SO2 Source | Key Features | Reference |
| Copper | N-containing Heterocycles | Not specified | Radical Fluorine-Atom Transfer (FAT) | researchgate.net |
| Nickel | Aryl/Heteroaryl Boronic Acids | DABSO | Redox-neutral, uses air-stable Ni(II) catalyst | researchgate.net |
This table summarizes key features of copper and nickel-mediated approaches to sulfonyl fluoride precursors.
Radical and Electrochemical Fluorosulfonylation Strategies
Radical and electrochemical methods provide alternative activation modes, often proceeding under mild conditions without the need for pre-functionalized starting materials. These strategies are particularly effective for accessing sulfonyl fluorides from unsaturated systems and sulfur-containing precursors.
Photocatalytic Generation and Reaction of Fluorosulfonyl Radicals
Visible-light photocatalysis has enabled the generation of highly reactive intermediates under exceptionally mild conditions. The fluorosulfonyl radical (•SO2F) is a key intermediate that can be generated from stable precursors and engaged in various transformations. nih.gov
Stereoselective synthesis of alkenyl sulfonyl fluorides: The radical fluorosulfonylation of alkenes can produce thermodynamically less favorable Z-alkenyl sulfonyl fluorides. sabinai-neji.com
Difunctionalization of olefins: An alkoxyl-fluorosulfonyl difunctionalization of olefins provides access to β-alkoxyl sulfonyl fluorides. nih.gov
Deconstructive fluorosulfonylation: Strained cycloalkanols can undergo ring-opening C-C bond cleavage and fluorosulfonylation to yield γ- and β-keto aliphatic sulfonyl fluorides. researchgate.net
| Radical Precursor | Photocatalyst | Substrate Type | Product Type | Reference |
| IMSF Salt | Iridium complex | Unactivated terminal alkenes | Alkylsulfonyl fluorides | sabinai-neji.com |
| FABI Salt | Iridium complex | Olefins (electron-rich) | Vinyl sulfonyl fluorides | nih.govnih.gov |
| DABSO/KHF2 | Not specified (light-mediated) | Thianthrenium salts | Aryl sulfonyl fluorides | tandfonline.com |
This table highlights examples of photocatalytic fluorosulfonylation reactions.
Anodic Oxidative Fluorination of Sulfur-Containing Precursors
Electrochemical synthesis offers an environmentally benign approach, using electricity as a "traceless" reagent to drive reactions. Anodic oxidation is particularly well-suited for the synthesis of sulfonyl fluorides from readily available sulfur-containing compounds like thiols and disulfides. nih.gov
In this process, the thiol or disulfide is oxidized at the anode to generate a reactive sulfur species, potentially a radical cation. nih.gov This intermediate reacts with a fluoride source present in the electrolyte, such as potassium fluoride (KF). The reaction proceeds through successive oxidation and fluorination steps, likely via sulfenyl fluoride and sulfinyl fluoride intermediates, to ultimately form the stable sulfonyl fluoride. This method avoids the need for stoichiometric chemical oxidants and catalysts. The substrate scope is broad, encompassing alkyl, benzyl, aryl, and heteroaryl thiols. nih.gov Diastereoselective anodic fluorination has also been demonstrated for sulfides bearing chiral oxygen-containing heterocyclic groups. acs.orgresearchgate.net
Stereoselective and Regioselective Synthetic Control for Functionalized Sulfonyl Fluorides
Achieving control over stereochemistry and regiochemistry is a paramount goal in modern synthesis, enabling the precise construction of complex, functionalized molecules.
Stereoselective control has been demonstrated in several contexts. A pyrrolidine-mediated Knoevenagel-type condensation of aldehydes with halomethanesulfonyl fluorides allows for the highly stereoselective construction of α-halo-1,3-dienylsulfonyl fluorides, achieving up to 100% Z-selectivity. nih.govacs.org These products are versatile building blocks for further transformations. researchgate.net Similarly, a protocol for the stereoselective synthesis of enaminyl sulfonyl fluorides has been developed through the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with amines, yielding highly functionalized products with up to 100% stereoselectivity. rsc.org
Regioselective control is critical when dealing with substrates possessing multiple reactive sites, such as substituted imidazoles or other heterocycles. While specific high-yielding regioselective methods for the direct fluorosulfonylation of the C4 position of 1-methyl-1H-imidazole are not extensively detailed in the provided search results, general principles can be applied. For instance, metal-catalyzed C-H activation strategies often rely on directing groups to achieve regioselectivity. In the context of imidazoles, the nitrogen atoms can influence the electronic properties and direct metalation or other electrophilic/nucleophilic functionalization steps. An efficient metal-free method has been developed for the exclusively regioselective construction of an aliphatic sulfonyl fluoride moiety at the C4 position of a 1,2,3-triazole ring, showcasing that such control is achievable in azole systems. researchgate.net Furthermore, methods involving the conversion of a pre-functionalized imidazole, for example, via an imidazole-to-fluorine exchange on a sulfonyl imidazole intermediate, can provide absolute regiocontrol. organic-chemistry.org
| Strategy | Reaction Type | Key Reagent(s) | Selectivity Outcome | Reference |
| Stereoselective | Knoevenagel-type condensation | Aldehydes, halomethanesulfonyl fluorides, pyrrolidine | Up to 100% Z-selectivity for α-halo-1,3-dienylsulfonyl fluorides | nih.govacs.org |
| Stereoselective | Nucleophilic substitution | 2-chloroprop-2-ene-1-sulfonyl fluoride, amines | Up to 100% stereoselectivity for enaminyl sulfonyl fluorides | rsc.org |
| Regioselective | Cycloaddition | But-3-ene-1,3-disulfonyl difluoride, organic azides | Exclusive formation of C4-sulfonylated 1,2,3-triazoles | researchgate.net |
| Regioselective | Imidazole-to-Fluorine Exchange | Sulfonyl imidazole, AcOH, KHF2 | Absolute regiocontrol based on starting material | organic-chemistry.org |
This table provides examples of synthetic strategies affording stereochemical and regiochemical control.
Mechanistic Investigations of 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride Reactivity
Elucidation of Sulfur(VI)-Fluoride Exchange (SuFEx) Reaction Mechanisms
The SuFEx reaction, characterized by the exchange of a fluoride (B91410) atom from a sulfonyl fluoride with a nucleophile, is a cornerstone of modern chemical ligation. nih.gov The mechanism of this reaction is highly dependent on the nature of the catalyst and substrates involved. nih.gov While the S(VI)-F bond is remarkably stable under many conditions, its reactivity can be unlocked under specific catalytic conditions, allowing for the formation of robust S-O or S-N linkages. nih.govresearchgate.net
The catalytic activity of organic bases in SuFEx reactions generally correlates with their basicity. Stronger bases are often required for less reactive sulfonyl fluorides. For example, while tertiary amines like triethylamine (B128534) can facilitate the reaction of SO2F2 with aryl alcohols, stronger guanidine-based catalysts may be necessary for more challenging substrate combinations. nih.gov Computational studies on the reaction between methanesulfonyl fluoride and methylamine (B109427) have revealed that the base is a crucial component for significantly lowering the reaction barrier by increasing the nucleophilicity of the amine nucleophile. nih.govresearchgate.net The reaction is understood to proceed via an SN2-type mechanism. nih.govresearchgate.net
| Base | Function | Key Findings | References |
|---|---|---|---|
| N-Methylimidazole | Base, Precatalyst, Solvent, HF Scavenger | Facilitates SuFEx and leads to the formation of hexafluorosilicate (B96646) side products from the reaction with glass vessels. | |
| Triethylamine | Catalyst | Accelerates proton-mediated SuFEx reactions, for example, between SO2F2 and aryl alcohols. | nih.gov |
| DMAP, Et3N | Stoichiometric Base | Used in the synthesis of triflamides from CF3SO2F and amines. | rsc.org |
| Guanidine bases (e.g., BTMG) | Catalyst | Effective for challenging substrates but may require higher catalyst loadings. | nih.gov |
Lewis acids have emerged as effective catalysts for SuFEx reactions, particularly for the formation of sulfur-nitrogen bonds. Metal-mediated pathways, for example using calcium(II) triflimide (Ca(NTf2)2), have been shown to efficiently activate sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides for reaction with amines. This methodology is applicable to a diverse range of substrates at room temperature under mild conditions.
A proposed mechanism for this catalysis involves the coordination of the calcium ion to the sulfonyl fluoride. This is followed by a four-membered transition state where the S-N and Si-F bonds form concurrently with the cleavage of the S-F and Si-N bonds when using silylated amines. researchgate.net This approach expands the scope of nucleophiles for SuFEx reactions. researchgate.net
| Catalyst | Reaction Type | Key Features | References |
|---|---|---|---|
| Ca(NTf2)2 | S-N bond formation | Activates sulfonyl fluorides for reaction with amines under mild conditions. | researchgate.net |
| Metal Lewis Acids | S-N bond formation | Catalyzes the conversion of sulfonyl fluorides with silyl (B83357) amines to sulfonamides. |
Bifluoride salts (Q⁺[FHF]⁻) have been identified as exceptionally potent catalysts for the SuFEx reaction between aryl silyl ethers and sulfonyl fluorides. They are significantly more active than traditional organosuperbases, allowing for much lower catalyst loadings (as low as 0.05 mol%). This high catalytic activity is crucial for the synthesis of high molecular weight polysulfates and polysulfonates. The mechanism is thought to involve the bifluoride ion facilitating the fluoride exchange process. nih.gov This catalytic system broadens the scope of SuFEx polymerization to include sensitive functional groups, such as those found in alkyl sulfonyl fluorides. nih.gov
Although the exact mechanism of SuFEx is still under investigation, computational studies, particularly using Density Functional Theory (DFT), have provided significant insights. nih.gov For the reaction of methanesulfonyl fluoride with methylamine, DFT studies support an SN2-type reaction mechanism. nih.govresearchgate.net These studies highlight that the reaction has a high energy barrier that is significantly lowered by the presence of a base, which acts by increasing the nucleophilicity of the amine. nih.govresearchgate.net
Further computational analyses have shown that the fluoride substitution with another fluoride anion is a low-barrier process. nih.gov In reactions involving silylated phenols, the formation of the very strong Si-F bond (bond dissociation energy = 540 kJ/mol) is a significant driving force for the reaction. nih.gov For the reaction of triflyl fluoride (CF3SO2F) with piperidine, ab initio metadynamics (AIMtD) has been used to study the mechanism and activation barriers, providing a more dynamic picture of the transition state. rsc.org
Mechanistic Pathways of Radical Reactions Involving Sulfur-Fluorine Bonds
While SuFEx reactions are typically considered ionic, radical pathways involving the S-F bond have also been developed. The high homolytic bond dissociation energy of the S(VI)-F bond makes the generation of a fluorosulfonyl radical (·SO2F) challenging. nih.govresearchgate.net However, innovative strategies have emerged to overcome this.
One such approach involves the use of an air-stable, crystalline benzimidazolium fluorosulfonate cationic salt as a redox-active reagent. nih.govresearchgate.net Through a single-electron transfer (SET) reduction process under photocatalytic conditions, this reagent can generate the ·SO2F radical. nih.govresearchgate.net This radical can then react with various unsaturated hydrocarbons, such as alkenes, to produce a range of valuable sulfonyl fluoride compounds, including alkenyl and alkyl sulfonyl fluorides, through radical fluorosulfonylation, hydrofluorosulfonylation, and migratory difunctionalization reactions. nih.govresearchgate.net Preliminary mechanistic studies of other photocatalytic systems suggest a direct radical fragmentation and recombination of vinyl fluorosulfates to generate the FSO2· radical. rsc.org
Chemoselective and Regioselective Reactivity Patterns of the Imidazole (B134444) Sulfonyl Fluoride Moiety
The reactivity of 1-Methyl-1H-imidazole-4-sulfonyl fluoride is dictated by the electronic properties of both the imidazole ring and the sulfonyl fluoride group. The imidazole ring is an electron-rich aromatic system, and electrophilic substitution reactions are common. The position of substitution on the imidazole ring is influenced by the directing effects of the existing substituents (the methyl and sulfonyl fluoride groups).
Derivatization and Transformative Reactions of 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride
SuFEx Click Chemistry with Diverse Nucleophiles
The concept of SuFEx click chemistry, introduced as a next-generation click reaction, relies on the remarkable balance of stability and reactivity of the S(VI)-F bond. 1-Methyl-1H-imidazole-4-sulfonyl fluoride (B91410) serves as an excellent electrophilic partner in these reactions, readily coupling with a wide range of nucleophiles under mild conditions to form robust covalent linkages.
Synthesis of Sulfonamides via Reaction with Primary and Secondary Amines
The reaction of 1-Methyl-1H-imidazole-4-sulfonyl fluoride with primary and secondary amines is a cornerstone of its application in SuFEx chemistry, providing a straightforward route to a diverse library of sulfonamides. This transformation is prized for its high efficiency and broad functional group tolerance. The general reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable S-N bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. A variety of bases can be employed, ranging from common organic bases like triethylamine (B128534) to more sophisticated catalytic systems. The choice of solvent and reaction conditions can be tailored to the specific substrates, but the reactions generally proceed smoothly at room temperature or with gentle heating.
Detailed research findings have demonstrated the successful synthesis of a wide array of sulfonamides from heterocyclic sulfonyl fluorides with various amines. The yields are generally high, and the protocol is amenable to both simple and complex amine substrates.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-1-methyl-1H-imidazole-4-sulfonamide | 92 |
| 2 | Benzylamine | N-benzyl-1-methyl-1H-imidazole-4-sulfonamide | 88 |
| 3 | Morpholine | 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine | 95 |
| 4 | Piperidine | 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine | 93 |
| 5 | n-Butylamine | N-butyl-1-methyl-1H-imidazole-4-sulfonamide | 85 |
Table 1: Synthesis of Sulfonamides from a representative Imidazole-4-sulfonyl Fluoride and Various Amines. (Note: This table is a representative example based on the general reactivity of sulfonyl fluorides and may not reflect experimentally verified data for this compound specifically).
Formation of Sulfonate Esters from Alcohols and Phenols
In addition to amines, this compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This transformation provides access to another important class of organic compounds with diverse applications. The reaction mechanism is analogous to that of sulfonamide formation, involving the nucleophilic attack of the hydroxyl group on the sulfonyl fluoride.
The reaction is typically facilitated by a base to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. Common bases used for this purpose include triethylamine, pyridine, and in some cases, stronger bases like sodium hydride for less reactive alcohols. The choice of reaction conditions depends on the reactivity of the specific alcohol or phenol.
The formation of sulfonate esters from sulfonyl fluorides is a high-yielding process that tolerates a wide range of functional groups on both the alcohol/phenol and the sulfonyl fluoride. This makes it a valuable tool for the late-stage functionalization of complex molecules.
| Entry | Alcohol/Phenol | Product | Yield (%) |
| 1 | Phenol | Phenyl 1-methyl-1H-imidazole-4-sulfonate | 90 |
| 2 | Methanol | Methyl 1-methyl-1H-imidazole-4-sulfonate | 85 |
| 3 | Ethanol | Ethyl 1-methyl-1H-imidazole-4-sulfonate | 87 |
| 4 | Isopropanol | Isopropyl 1-methyl-1H-imidazole-4-sulfonate | 82 |
| 5 | 4-Nitrophenol | 4-Nitrophenyl 1-methyl-1H-imidazole-4-sulfonate | 93 |
Table 2: Formation of Sulfonate Esters from a representative Imidazole-4-sulfonyl Fluoride. (Note: This table is a representative example based on the general reactivity of sulfonyl fluorides and may not reflect experimentally verified data for this compound specifically).
Implementation in Glass-Assisted Organocatalysis for Enhanced Reactivity
A significant advancement in SuFEx chemistry involves the use of glass-assisted organocatalysis, where N-methylimidazole plays a crucial and multifaceted role. digitellinc.comdntb.gov.uaresearchgate.net In this environmentally benign approach for sulfonamide synthesis, N-methylimidazole acts simultaneously as a base, a precatalyst, a scavenger for the HF byproduct, and even as a solvent. digitellinc.comdntb.gov.uaresearchgate.net This methodology exhibits excellent reactivity, particularly with highly electron-deficient and less nucleophilic anilines and aminopyridines. digitellinc.comdntb.gov.uaresearchgate.net
| Role of N-Methylimidazole | Function |
| Base | Activates the nucleophile (amine) |
| Precatalyst | Facilitates the SuFEx reaction |
| HF Scavenger | Neutralizes the hydrofluoric acid byproduct |
| Solvent | Provides the reaction medium |
Table 3: Multifaceted Roles of N-Methylimidazole in Glass-Assisted SuFEx Reactions.
Conjugate Addition and Cycloaddition Reactions
Beyond its role in SuFEx chemistry, the electronic nature of the this compound moiety can be exploited in other important organic transformations, such as conjugate additions and cycloaddition reactions, for the construction of complex molecular architectures.
Exploitation of Michael Acceptor Properties in Pi-Conjugated Systems
While not as commonly explored as its SuFEx reactivity, the sulfonyl fluoride group, being a strong electron-withdrawing group, can activate an adjacent π-system, rendering it susceptible to nucleophilic attack in a Michael-type conjugate addition. When the this compound is part of a larger π-conjugated system, such as an α,β-unsaturated system, the carbon-carbon double or triple bond becomes electron-deficient and can act as a Michael acceptor.
This property can be harnessed to form new carbon-carbon or carbon-heteroatom bonds by reacting with a variety of Michael donors, including carbanions, amines, and thiols. The regioselectivity of the addition is governed by the electronic bias imposed by the sulfonyl fluoride group. This approach opens up avenues for the synthesis of more complex molecules where the sulfonyl fluoride group can be retained for subsequent SuFEx functionalization or other transformations.
Utility in [3+2] Cycloaddition Strategies for Heterocyclic Construction
The sulfonyl fluoride group can also play a crucial role in [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. A molecule containing the this compound moiety, particularly if it is attached to an alkene or alkyne, can serve as a potent dipolarophile.
The electron-withdrawing nature of the sulfonyl fluoride group enhances the reactivity of the dipolarophile towards the 1,3-dipole. This strategy has been successfully employed with various sulfonyl fluoride-containing building blocks to construct a diverse range of heterocyclic systems, including pyrrolidines and isoxazolidines. ccspublishing.org.cnnih.gov The resulting heterocyclic structures bearing a sulfonyl fluoride group are valuable intermediates, as the sulfonyl fluoride can be further elaborated using SuFEx chemistry to introduce additional diversity. nih.gov
Transition-Metal-Catalyzed Functionalization of Sulfonyl Fluoride Scaffolds
The functionalization of heterocyclic compounds using transition-metal catalysis is a cornerstone of modern organic chemistry. For scaffolds containing a sulfonyl fluoride group, these methods can be employed to forge new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular diversity.
Cross-Coupling Reactions for C-C Bond Formation Adjacent to the Sulfonyl Fluoride Group
The formation of carbon-carbon bonds adjacent to the sulfonyl fluoride group on the 1-methyl-1H-imidazole ring, specifically at the C5 position, is a key strategy for elaborating the core structure. The inherent electronic properties of the imidazole (B134444) ring, with the C5 position being the most nucleophilic, often direct the regioselectivity of these reactions.
While direct C-H functionalization of the imidazole ring is a known strategy, the presence of the sulfonyl fluoride at the C4 position influences the reactivity of the adjacent C5-H bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for this purpose. However, the application of these reactions to sulfonyl fluoride-bearing imidazoles can be challenging. Some studies have reported that heteroaryl bromides, including bromo-imidazoles, can be recalcitrant substrates in palladium-catalyzed sulfonyl fluoride formation, suggesting that subsequent cross-coupling reactions on the imidazole ring might also require carefully optimized conditions.
Research into the direct C-H arylation of imidazoles has shown that the C5 position is generally the most reactive towards electrophilic palladation. This intrinsic reactivity can be harnessed for C-C bond formation. For instance, in a generalized Suzuki-Miyaura coupling scenario, a pre-functionalized imidazole, such as a 5-halo-1-methyl-1H-imidazole-4-sulfonyl fluoride, could react with a boronic acid in the presence of a palladium catalyst to yield the C5-arylated product.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
| Reaction Name | Coupling Partners | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl fluoride + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-methyl-1H-imidazole-4-sulfonyl fluoride |
| Heck | 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl fluoride + Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Alkenyl-1-methyl-1H-imidazole-4-sulfonyl fluoride |
| Sonogashira | 5-Iodo-1-methyl-1H-imidazole-4-sulfonyl fluoride + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-1-methyl-1H-imidazole-4-sulfonyl fluoride |
This table presents hypothetical reaction schemes based on established cross-coupling methodologies, as direct literature examples for this compound are limited.
Derivatization of Sulfonyl Fluoride-Containing Fragments
Once the this compound core is incorporated into a larger molecular fragment, further derivatization can be achieved. The sulfonyl fluoride group itself is relatively stable under many transition-metal-catalyzed conditions, allowing for modifications at other positions of the molecule. For example, if the initial fragment contains an additional reactive handle, such as a halide, this can be used for subsequent cross-coupling reactions without disturbing the sulfonyl fluoride moiety. This orthogonality is a key advantage in the synthesis of complex molecules.
Late-Stage Functionalization Strategies Utilizing the Sulfonyl Fluoride Group
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology, enabling the modification of complex molecules at a late step in the synthesis. The sulfonyl fluoride group is an excellent handle for LSF due to its unique reactivity profile, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
The SuFEx reaction involves the reaction of a sulfonyl fluoride with a nucleophile, such as a phenol or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. This reaction is characterized by its high efficiency, broad functional group tolerance, and often mild reaction conditions.
In the context of this compound, this compound can be introduced into a larger molecule, and the sulfonyl fluoride group can then be used as a reactive "hub" for connecting other molecular fragments. For example, a drug candidate containing a hydroxyl or amino group could be modified by reacting it with a derivative of this compound.
Table 2: Representative SuFEx Reactions for Late-Stage Functionalization
| Nucleophile | Product Type | General Reaction Conditions | Significance |
|---|---|---|---|
| Phenol (Ar-OH) | Aryl Sulfonate | Base (e.g., K₂CO₃, DBU) | Stable linkage, useful for creating bioconjugates or modifying natural products. |
| Amine (R-NH₂) | Sulfonamide | Base (e.g., Et₃N) | Formation of a highly stable sulfonamide bond, prevalent in many pharmaceuticals. |
| Silyl (B83357) Ether (Ar-OSiMe₃) | Aryl Sulfonate | Fluoride source (e.g., CsF) | Mild conditions for the formation of sulfonate esters. |
The development of catalytic methods for SuFEx reactions has further expanded their utility. For instance, the use of catalysts can enable the reaction to proceed under even milder conditions or with less reactive nucleophiles. This is particularly important in the context of LSF, where the substrate may be a complex and sensitive biomolecule.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-Methyl-1H-imidazole-4-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
The structural confirmation of 1-Methyl-1H-imidazole-4-sulfonyl fluoride is achieved through the detailed analysis of its NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the methyl group. The two imidazole protons, H2 and H5, would appear as distinct singlets or doublets depending on the solvent and resolution, with their chemical shifts influenced by the electron-withdrawing sulfonyl fluoride group at the C4 position. The N-methyl group protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The imidazole ring carbons (C2, C4, and C5) and the N-methyl carbon will each give a unique resonance. The C4 carbon, directly attached to the sulfonyl fluoride group, is expected to be significantly downfield shifted. The chemical shifts provide direct evidence of the substitution pattern on the imidazole ring.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. rsc.org this compound will exhibit a single resonance in the ¹⁹F NMR spectrum, corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of sulfonyl fluorides and can be influenced by the electronic environment of the imidazole ring. For many aryl sulfonyl fluorides, the ¹⁹F chemical shift is observed in the range of +60 to +70 ppm relative to CFCl₃. rsc.orgrsc.org
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound
| Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| H2 | ~7.5-8.0 | s |
| H5 | ~7.8-8.2 | s |
| N-CH₃ | ~3.7-4.0 | s |
| ¹³C NMR | ||
| C2 | ~135-140 | |
| C4 | ~130-135 | |
| C5 | ~120-125 | |
| N-CH₃ | ~33-36 | |
| ¹⁹F NMR | ||
| SO₂F | +60 to +70 | s |
Note: These are predicted values based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the through-bond coupling between protons. In this specific molecule, long-range couplings between the imidazole protons (H2 and H5) and the methyl protons might be observable, providing further structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link the ¹H signals of the imidazole ring and the methyl group to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra. hmdb.ca
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₄H₅FN₂O₂S), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide an experimental mass that should match the theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. researchgate.net
Table 2: HRMS Data for this compound
| Formula | Ion | Theoretical Exact Mass (m/z) |
| C₄H₅FN₂O₂S | [M+H]⁺ | 165.0132 |
| C₄H₅FN₂O₂S | [M+Na]⁺ | 187.0051 |
X-ray Crystallography for Solid-State Structural Elucidation of Related Salts and Adducts
While obtaining a single crystal of this compound itself might be challenging, the formation of salts or adducts can facilitate X-ray crystallographic analysis. nih.gov This technique provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of a derivative would reveal the planarity of the imidazole ring, the geometry around the sulfur atom, and how the molecules pack in the crystal lattice, which is often governed by hydrogen bonding and other non-covalent interactions. nih.govsid.ir
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netresearchgate.net Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.
For this compound, key expected vibrational bands include:
S=O stretching: Strong absorptions in the IR spectrum, typically in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
S-F stretching: A characteristic band for the sulfonyl fluoride group is expected in the range of 800-850 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the imidazole ring would appear in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches of the imidazole ring are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| SO₂ | Asymmetric Stretch | 1350 - 1400 |
| SO₂ | Symmetric Stretch | 1150 - 1200 |
| S-F | Stretch | 800 - 850 |
| Imidazole Ring | C=N, C=C Stretches | 1400 - 1600 |
| Imidazole Ring | C-H Stretch | > 3000 |
| N-CH₃ | C-H Stretch | < 3000 |
In-situ Spectroscopic Monitoring of Reaction Progress
Understanding the formation and subsequent reactions of this compound can be greatly enhanced by in-situ spectroscopic monitoring. vapourtec.com Techniques such as time-resolved NMR or IR spectroscopy allow for the real-time observation of reactants being consumed and products being formed. researchgate.netrsc.org This can provide valuable kinetic data and insights into the reaction mechanism, helping to identify transient intermediates and optimize reaction conditions. For instance, ¹⁹F NMR is particularly well-suited for monitoring reactions involving sulfonyl fluorides due to its high sensitivity and the typically uncluttered spectral window. researchgate.net
Theoretical and Computational Chemistry Studies on 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 1-Methyl-1H-imidazole-4-sulfonyl fluoride (B91410). Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation for the molecule, providing detailed information about its molecular orbitals and electron distribution.
The analysis of the electronic structure reveals the nature of the chemical bonds within the molecule. For instance, the bond between the sulfur atom of the sulfonyl fluoride group and the imidazole (B134444) ring is of significant interest. Calculations can determine the bond order, length, and strength, indicating the stability of this linkage. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) theory, a key component of these calculations, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov
Table 1: Calculated Electronic Properties of 1-Methyl-1H-imidazole-4-sulfonyl Fluoride (Illustrative)
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |
Density Functional Theory (DFT) for Mechanistic Pathways and Energy Landscapes
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost, making it particularly suitable for studying reaction mechanisms and energy landscapes. mdpi.com For this compound, DFT can be used to explore its reactivity, such as its role in sulfonylation reactions.
By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and products of a given reaction. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, the mechanism of nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group can be elucidated, revealing whether the reaction proceeds through a concerted or a stepwise mechanism.
Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Value (Illustrative) | Definition |
|---|---|---|
| Chemical Potential (μ) | -4.35 eV | -(I+A)/2 |
| Hardness (η) | 3.15 eV | (I-A)/2 |
| Softness (S) | 0.317 eV⁻¹ | 1/η |
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The vibrational frequencies calculated from DFT can be correlated with experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to different functional groups within the molecule. This can confirm the molecular structure and provide information about bond strengths.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural elucidation of the molecule and its derivatives. nih.gov The agreement between calculated and experimental spectra can validate the computational model used.
Conformational analysis, another important application, involves identifying the most stable three-dimensional arrangement of the atoms in the molecule. By rotating the rotatable bonds, such as the C-S bond, and calculating the energy of each conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule. This is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |
|---|---|
| C2 | 138.5 |
| C4 | 145.2 |
| C5 | 118.9 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into the dynamic behavior of the system.
For this compound, MD simulations can be used to study how solvent molecules, such as water, interact with it. These simulations can reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions. This is particularly important for understanding its solubility and reactivity in different solvents.
MD simulations can also provide information on the conformational dynamics of the molecule, showing how it samples different conformations over time. This can be crucial for understanding its flexibility and how it might interact with other molecules, such as biological macromolecules. The interactions of similar imidazole-based ionic liquids with water have been studied using MD simulations, revealing insights into the influence of anions and alkyl chain length on the structure and dynamics of the mixtures. researchgate.net
Design and Prediction of Novel this compound Derivatives
Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic, reactive, and spectroscopic properties.
For example, by introducing different substituents on the imidazole ring or replacing the methyl group, a library of virtual derivatives can be created. High-throughput computational screening can then be used to evaluate these derivatives for specific properties, such as enhanced reactivity, improved stability, or specific electronic characteristics. This computational approach can significantly accelerate the discovery of new compounds by prioritizing the most promising candidates for synthesis and experimental testing. The design of novel imidazole-based compounds as inhibitors for specific biological targets is a common application of these computational methods. nih.govnih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-butyl-3-methylimidazolium (BMIM+) |
| 1-octyl-3-methylimidazolium (OMIM+) |
| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |
| 4-(dimethylamino)benzaldehyde |
| Sulfamethoxazole |
| 2- aryl-1H-benzo[d]imidazole-1-sulfonyl fluoride |
| 4-phenyl-imidazol-2(3H)-one |
| Benzil |
| Sulfanilamide |
| Ammonium acetate |
| Diethyl ammonium hydrogen sulfate |
| Furan |
| Tetrahydrofuran |
| Pyrrole |
| Thiophene |
| 1–methylimidazole |
| 1,3–bimesitylimidazole–2–ylidene |
Applications of 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride in Chemical Research
Versatile Reagent in Complex Organic Synthesis
The utility of 1-methyl-1H-imidazole-4-sulfonyl fluoride (B91410) in organic synthesis is largely defined by the reactivity of its sulfonyl fluoride moiety. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. nih.govsigmaaldrich.com Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. SuFEx stands out due to the unique balance of stability and reactivity of the sulfur-fluorine bond. sigmaaldrich.comnih.gov
Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability under many conditions, including resistance to hydrolysis and thermolysis, yet they react efficiently with a range of nucleophiles under specific activation conditions. sigmaaldrich.comnih.gov This controlled reactivity makes 1-methyl-1H-imidazole-4-sulfonyl fluoride an excellent reagent for introducing the methyl-imidazole-sulfonyl group into complex molecules in a modular fashion. The SuFEx reaction provides a powerful tool for connecting molecular fragments, finding wide utility in drug discovery and chemical synthesis. sigmaaldrich.com
Table 1: Key Features of Sulfonyl Fluorides in Synthesis
| Feature | Description | Reference |
|---|---|---|
| Stability | Resistant to hydrolysis, oxidation, and reduction. | sigmaaldrich.comnih.gov |
| Reactivity | Engages in Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophiles. | nih.govsigmaaldrich.com |
| Selectivity | Reacts chemoselectively at the sulfur center, avoiding unwanted side reactions. | sigmaaldrich.com |
| Biocompatibility | SuFEx reactions can be performed in aqueous environments, suitable for bioconjugation. | nih.gov |
Modular Building Block for the Construction of Heterocyclic Architectures
The imidazole (B134444) ring is a fundamental heterocyclic structure found in numerous biologically active compounds, including the amino acid histidine. researchgate.net As such, imidazole derivatives are highly valued as building blocks for the synthesis of new pharmaceutical agents and complex organic molecules. researchgate.net this compound serves as a bifunctional building block. The imidazole core provides a scaffold that can be incorporated into larger, more complex heterocyclic systems, while the sulfonyl fluoride group acts as a reactive handle for covalent linkage.
Through SuFEx chemistry, the sulfonyl fluoride can be used to connect the imidazole core to other molecular entities, enabling the construction of novel, multidimensional chemical structures. nih.gov This modular approach is highly efficient for creating libraries of compounds for screening in drug discovery and materials science. The stability of the sulfonyl fluoride group allows the imidazole building block to be carried through multiple synthetic steps before its final, strategic reaction.
Implementation in Polymer Chemistry and Advanced Materials Science
The imidazole motif is increasingly being incorporated into advanced materials, particularly in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, offering highly controlled environments for applications such as ion conduction and catalysis. rsc.org Specifically, imidazolium-based monomers (which are cationic derivatives of imidazoles) have been used as building blocks to construct cationic COFs. rsc.orgmdpi.com
These "ionic COFs" (ILCOFs) possess charged skeletons and tunable counter-anions, making them promising materials for all-solid-state electrolytes in lithium-ion batteries. rsc.org By employing an ion-exchange strategy, the properties of these materials can be finely tuned. rsc.org While direct use of this compound in COFs is not yet widely documented, its structural components—the imidazole ring and a functional group capable of forming strong covalent bonds—make it a candidate for designing novel functional polymers and materials. Fluoro-functionalized ionic COFs have also demonstrated high selectivity for enriching environmental contaminants, showcasing another potential application area for such building blocks. nih.gov
Development of Chemical Probes and Reagents for Chemical Biology Research
In the field of chemical biology, sulfonyl fluorides have emerged as highly effective "warheads" for covalent chemical probes. nih.gov These probes are designed to irreversibly bind to specific protein targets, allowing researchers to study protein function, identify new drug targets, and develop covalent inhibitors. The sulfonyl fluoride group exhibits a favorable balance of reactivity, being stable enough to exist in a physiological environment but reactive enough to form a covalent bond with nucleophilic amino acid residues like serine, tyrosine, lysine, and histidine within a protein's binding pocket. nih.govnih.gov
This compound is well-suited for this purpose. The imidazole core can act as a recognition element, directing the molecule to the binding site of a target protein, while the sulfonyl fluoride group serves as the electrophile to form a permanent covalent bond. This strategy has been successfully used to develop probes and inhibitors for a variety of protein targets. enamine.netacs.org The use of such covalent probes provides a powerful method for irreversible labeling and modulation of protein function for research purposes. nih.govenamine.net
Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid | Nucleophilic Group | Reference |
|---|---|---|
| Serine (Ser) | Hydroxyl (-OH) | nih.gov |
| Threonine (Thr) | Hydroxyl (-OH) | nih.gov |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | nih.govnih.gov |
| Lysine (Lys) | Epsilon-amino (-NH₂) | nih.govnih.gov |
| Histidine (His) | Imidazole side chain | nih.govnih.gov |
Utility in Radiochemistry, Including ¹⁸F Radiosynthesis
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The development of novel ¹⁸F-labeled probes is a major focus of radiochemistry research. The S-¹⁸F bond has become an important target in this field, complementing the more traditional C-¹⁸F bond. acs.org
The standard method for synthesizing ¹⁸F-labeled arenesulfonyl fluorides involves a nucleophilic substitution reaction on the corresponding sulfonyl chloride precursor. acs.org Given that 1-methyl-1H-imidazole-4-sulfonyl chloride is a known compound, it serves as a direct precursor for the radiosynthesis of [¹⁸F]this compound. sigmaaldrich.com This radiosynthesis would involve reacting the sulfonyl chloride with [¹⁸F]fluoride.
Imidazole-based structures are of significant interest for PET imaging. For instance, ¹⁸F-labeled nitroimidazole derivatives are established PET agents for imaging tumor hypoxia, a critical factor in cancer treatment. nih.gov Furthermore, ¹⁸F-labeled benzimidazole (B57391) derivatives have shown promise as radiotracers for PET tumor imaging, exhibiting high tumor-to-brain uptake ratios. nih.gov The potential to label this compound with ¹⁸F opens avenues for developing new PET imaging agents that can covalently bind to their targets, potentially offering improved image contrast and longer-term signal retention in target tissues.
Future Perspectives and Emerging Research Avenues in 1 Methyl 1h Imidazole 4 Sulfonyl Fluoride Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of sulfonyl fluorides has traditionally relied on methods that can involve harsh reagents and generate toxic waste. A major future direction is the development of green and sustainable synthetic protocols.
Recent breakthroughs have focused on replacing hazardous reagents like sulfuryl fluoride (B91410) (SO₂F₂) gas or corrosive potassium bifluoride (KHF₂) with safer alternatives. asiaresearchnews.com One promising approach involves the use of potassium fluoride (KF) as the sole, inexpensive, and safer fluorine source, coupled with green oxidants like NaOCl·5H₂O. acs.org This method allows for the synthesis of a wide range of sulfonyl fluorides from readily available thiols and disulfides, producing only non-toxic salts like NaCl and KCl as byproducts. asiaresearchnews.comsciencedaily.com
Another significant advancement is the use of water as a reaction medium. digitellinc.com By employing surfactant-based catalytic systems, researchers have successfully performed nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversions to the desired sulfonyl fluorides. digitellinc.com This approach drastically reduces the reliance on volatile and toxic organic solvents, aligning with the principles of green chemistry. digitellinc.com
Electrochemical methods also represent a frontier in sustainable synthesis. An electrochemical oxidative coupling of thiols and potassium fluoride has been developed, which can be performed at room temperature and atmospheric pressure, minimizing energy consumption and avoiding the need for chemical oxidants. ccspublishing.org.cn
| Protocol | Key Reagents | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Thiols/Disulfides Oxidation | SHC5®, KF | Not specified | Safe, cost-effective, non-toxic byproducts (NaCl, KCl) | asiaresearchnews.comsciencedaily.com |
| Nucleophilic Fluorination | Sulfonyl Chlorides, KF | Water with surfactant | Environmentally benign solvent, avoids toxic organic solvents | digitellinc.com |
| Stepwise/One-Pot Process | Disulfides/Thiols, KF, NaOCl·5H₂O | Not specified | Uses stable substrates and a green oxidant | acs.org |
| Electrochemical Oxidation | Thiols/Disulfides, KF | Acetonitrile/HCl | Mild conditions, no chemical oxidant required | ccspublishing.org.cn |
Expansion of Reaction Scope and Functional Group Tolerance for SuFEx and Other Transformations
SuFEx click chemistry is celebrated for its reliability and wide scope, but expanding its boundaries remains a key research goal. The S(VI)-F bond is remarkably stable under many conditions, yet can be selectively activated to react with nucleophiles. nih.govrsc.org This unique stability-reactivity profile means the SO₂F group is tolerant of numerous functional groups, allowing it to be carried through multi-step syntheses. researchgate.net
Future research will focus on further probing the limits of this functional group tolerance. While SuFEx is compatible with a broad array of functionalities, challenges remain with particularly sensitive substrates. researchgate.net The development of milder catalysts and reaction conditions will be crucial to incorporate sulfonyl fluorides into increasingly complex and delicate molecular architectures, such as natural products and complex pharmaceuticals. acs.org
The expansion of the SuFEx toolkit to include a wider variety of "hubs" and "connectors" is also an active area of research. While 1-Methyl-1H-imidazole-4-sulfonyl fluoride serves as an excellent building block, the development of multidimensional connectors like thionyl tetrafluoride (SOF₄) allows for the creation of more complex, three-dimensional structures. nih.gov This diversification of SuFExable hubs provides chemists with more tools to explore chemical space. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of sulfonyl fluoride chemistry with modern synthesis technologies like flow chemistry and automated platforms is a rapidly emerging field. Flow chemistry, in particular, offers significant advantages in safety, efficiency, and scalability.
Researchers have developed modular flow chemistry platforms for the safe and efficient execution of SuFEx reactions. uva.nl These systems can generate toxic gaseous reagents like sulfuryl fluoride on-demand from cheaper, safer chemicals and use them immediately in a subsequent reaction, eliminating the need for storage and handling of hazardous materials. uva.nl Electrochemical synthesis of sulfonyl fluorides has also been successfully translated to a flow process, reducing reaction times from hours to minutes and allowing for a fully telescoped process combining synthesis with a subsequent SuFEx reaction. researchgate.net
Furthermore, the robustness of SuFEx chemistry makes it highly suitable for high-throughput synthesis and automated platforms. researchgate.net Microtiter plate-based synthesis coupled with in-situ screening has been demonstrated for the rapid discovery of enzyme inhibitors. nih.gov In this approach, a library of compounds is generated in a 96-well plate by reacting sulfonyl fluoride hubs with a panel of amines, and the products are screened for biological activity without purification. nih.govnih.gov This combination of SuFEx, miniaturized synthesis, and direct screening has the potential to dramatically accelerate the drug discovery process. nih.gov
| Platform | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Flow Chemistry | Enhanced safety (on-demand reagent generation), improved efficiency, scalability, rapid reaction times. | Safe generation of SO₂F₂ for SuFEx; electrochemical synthesis of sulfonyl fluorides. | uva.nlresearchgate.net |
| Automated/High-Throughput Synthesis | Rapid library generation, miniaturization conserves reagents, direct in-situ screening. | Discovery of enzyme inhibitors from a library of sulfonamides synthesized in microtiter plates. | nih.govnih.gov |
Discovery of Novel Catalytic Systems for Sulfur(VI) Fluoride Chemistry
Catalysis is at the heart of activating the otherwise stable S(VI)-F bond. While bases like triethylamine (B128534) (Et₃N) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used, the discovery of new catalytic systems is crucial for expanding the scope and improving the efficiency of SuFEx reactions. bohrium.com
Bifluoride salts ([FHF]⁻) have emerged as highly powerful catalysts for the SuFEx reaction between aryl silyl (B83357) ethers and sulfonyl fluorides. researchgate.netosti.gov These catalysts are significantly more active than traditional organosuperbases, allowing for much lower catalyst loadings (down to 0.05 mol%) and demonstrating excellent functional group tolerance. researchgate.netosti.gov The catalytic activity is driven by the formation of the highly stable bifluoride anion, which can also involve hydrogen-bonding interactions with HF to activate the S(VI)-F bond. acs.orgnih.gov
Organocatalysis is another fertile ground for innovation. N-Heterocyclic carbenes (NHCs) have been reported as effective catalysts for the SuFEx reaction of sulfonyl fluorides with alcohols and amines, proceeding under silicon-free conditions. chemrxiv.orgacs.orgbohrium.com Mechanistic studies suggest that NHCs may act as carbon-centered Brønsted bases, activating the nucleophiles through hydrogen bonding. bohrium.com The development of other catalytic strategies, including photoredox, electro-, and transition-metal catalysis, is also expanding the toolbox for accessing and reacting sulfonyl fluorides.
Rational Design of Next-Generation Reagents Based on Imidazole (B134444) Sulfonyl Fluoride Scaffolds
The unique properties of the sulfonyl fluoride group have made it a "privileged warhead" in chemical biology and drug discovery. nih.govnih.gov A significant future direction is the rational, structure-based design of next-generation reagents built upon scaffolds like this compound to create highly specific chemical probes and covalent therapeutics. nih.govrsc.orgnih.gov
By modifying a known non-covalent ligand with a sulfonyl fluoride electrophile, researchers can design probes that covalently bind to specific, pKa-perturbed amino acid residues (like lysine or tyrosine) within a protein's binding site. nih.govresearchgate.net This strategy has been successfully used to develop covalent inhibitors for a range of protein targets. nih.gov
Future work will involve fine-tuning the reactivity of the sulfonyl fluoride warhead. For instance, aryl fluorosulfates exhibit attenuated reactivity compared to sulfonyl fluorides, which can be advantageous for certain applications. nih.gov The imidazole scaffold itself offers opportunities for modification to alter the electronic properties, and therefore the reactivity, of the attached sulfonyl fluoride group. By understanding the protein microenvironment that dictates reactivity, scientists can design more sophisticated probes for a multitude of applications, ultimately expanding the "druggable" proteome. rsc.orgresearchgate.net The development of such precisely engineered reagents based on the this compound motif will continue to be a vibrant area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
